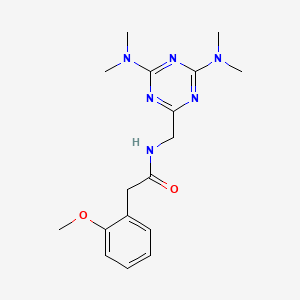
3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a synthetic compound characterized by a complex molecular structure that features various functional groups, including nitro, amide, and ether linkages. Its unique composition lends it a range of chemical properties, making it a valuable subject for research in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multi-step organic synthesis techniques:
Step 1: : Nitration of 3-methylbenzene to introduce a nitro group at the 4-position, using reagents such as concentrated nitric acid and sulfuric acid.
Step 2: : Formation of the phenoxyethylamine intermediate through the etherification of 3-(trifluoromethyl)phenol with 2-chloroethylamine under basic conditions.
Step 3: : Amidation reaction between the intermediate and the nitro compound, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial-scale production would likely utilize automated processes to control temperature, pressure, and reagent concentrations, ensuring high yield and purity. Continuous flow reactors could be employed to streamline the synthesis, minimizing waste and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the methyl group, potentially yielding carboxylic acids.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents like tin(II) chloride and hydrochloric acid.
Substitution: : Various nucleophiles can attack the benzamide carbonyl carbon, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: : Ammonia, amines, hydrazines.
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of amines.
Substitution: : Various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has diverse applications across multiple fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the development of more complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for drug development, particularly due to its potential therapeutic effects.
Industry: : Employed in the manufacture of specialty chemicals and materials, benefiting from its unique functional groups.
Wirkmechanismus
The mechanism of action of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can vary depending on its application:
Biological Targets: : In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Could involve pathways related to oxidative stress, cell signaling, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
4-nitro-N-(2-(phenoxy)ethyl)benzamide: : Lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.
3-methyl-4-nitro-N-(2-(4-chlorophenoxy)ethyl)benzamide: : Contains a chlorine substituent instead of a trifluoromethyl group, which may affect its electron-withdrawing properties.
Overall, the unique combination of functional groups in this compound makes it a compound of significant interest for various scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-11-9-12(5-6-15(11)22(24)25)16(23)21-7-8-26-14-4-2-3-13(10-14)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKLCCDVIWVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2946892.png)


![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2946899.png)


![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)
![5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2946905.png)
![4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2946907.png)



